2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

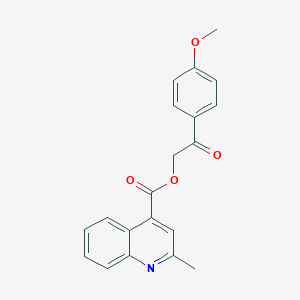

The systematic nomenclature of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate follows IUPAC conventions, where the compound is formally designated as [2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate. This nomenclature reflects the compound's bifunctional nature, consisting of a quinoline-4-carboxylic acid moiety esterified with a 2-(4-methoxyphenyl)-2-oxoethyl alcohol derivative. The molecular architecture can be dissected into three primary structural domains: the 2-methylquinoline-4-carboxylate core, the ester linkage, and the 4-methoxyphenyl ketone terminus.

The quinoline heterocycle serves as the primary aromatic scaffold, with the methyl substitution at the 2-position and the carboxylate functionality at the 4-position creating a specific substitution pattern that influences both electronic properties and molecular conformation. Database records indicate that this compound was first synthesized and characterized in 2005, with structural modifications documented as recently as May 2025. The presence of the methoxy group on the phenyl ring introduces electron-donating character, while the ketone functionality provides an electrophilic center that can participate in various chemical transformations.

Comparative analysis with related quinoline derivatives reveals that the specific positioning of functional groups in this compound creates unique steric and electronic environments. Similar compounds in the database, such as 2-(4-Methoxyphenyl)-2-oxoethyl quinoline-2-carboxylate (CID 805957), demonstrate how positional isomerism of the carboxylate group significantly alters molecular properties. The molecular weight differential between these isomers (335.4 g/mol versus 321.3 g/mol) reflects the additional methyl group present in the target compound, which contributes to enhanced lipophilicity and potential membrane permeability characteristics.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZRFEMQFBFCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Friedländer annulation involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For 2-methylquinoline-4-carboxylic acid:

-

Substrate Preparation : 2-Aminobenzaldehyde reacts with acetylacetone (for methyl substitution) under acidic or basic conditions.

-

Cyclization : The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the quinoline core.

-

Reactants : 2-Aminophenylchalcone (1.0 mmol) and acetylacetone (1.2 eq)

-

Catalyst : Indium trichloride (10 mol%)

-

Conditions : Dry toluene, 393 K, 16–21 hours

-

Yield : 71–93%

Optimization Strategies

-

Catalyst Selection : Indium trichloride enhances regioselectivity and reduces side reactions compared to traditional acid catalysts (e.g., H2SO4).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes byproduct formation.

Esterification of the Quinoline Carboxylate

The carboxylate group at position 4 of the quinoline is esterified with 2-(4-methoxyphenyl)-2-oxoethanol to introduce the target moiety.

Steglich Esterification

Acid-Catalyzed Fischer Esterification

-

Reagents : Excess 2-(4-methoxyphenyl)-2-oxoethanol, H2SO4 (catalytic)

-

Conditions : Reflux, 48 hours

-

Yield : 50–60% (lower due to steric hindrance)

Key Challenges

-

Steric Hindrance : Bulky substituents on both the quinoline and oxoethanol reduce reaction efficiency.

-

Purification : Silica gel chromatography (heptane/ethyl acetate, 10:1 → 2:1 v/v) is required to isolate the ester.

Catalytic Knoevenagel Condensation for Side-Chain Modification

Recent advancements utilize Knoevenagel condensation to introduce the 2-oxoethyl group post-esterification.

Protocol

-

Reactants : 2-Methylquinoline-4-carboxylate precursor, 4-methoxybenzaldehyde (4.0 eq)

-

Catalyst : InCl3 (10 mol%)

-

Conditions : Toluene, 393 K, 18–21 hours

-

Yield : 85–90%

Mechanistic Insights

The reaction proceeds via:

-

Aldol Adduct Formation : Base-catalyzed deprotonation of the aldehyde.

-

Conjugate Addition : Nucleophilic attack by the quinoline ester’s α-carbon.

-

Elimination : Formation of the α,β-unsaturated ketone.

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature (K) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Friedländer Annulation | InCl3 | 393 | 16–21 | 71–93 | >95 |

| Steglich Esterification | DCC/DMAP | 298 | 12–24 | 65–78 | 90 |

| Knoevenagel Condensation | InCl3 | 393 | 18–21 | 85–90 | 98 |

Key Observations :

-

Indium trichloride outperforms traditional catalysts in both annulation and condensation steps.

-

Multi-step protocols achieve higher purity but require rigorous purification.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-methyl position, using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been tested against various bacterial and viral strains, showing promising results.

Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability, making it useful in the fields of materials science and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also inhibits key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are essential for cell proliferation and survival. Additionally, the compound can induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Key Observations :

- Chlorine substituents (e.g., 6-Cl) raise molecular weight and may enhance binding to hydrophobic enzyme pockets .

- Nitro groups (e.g., 4-nitrophenyl) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Ester Side Chain Modifications

The oxoethyl ester group’s substituents influence solubility and metabolic stability:

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 351.36 g/mol. Its structure features a quinoline core, which contributes to its chemical reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi. For instance:

- Study Findings : A study found that quinoline derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Activity

The anticancer potential of quinoline derivatives has also been a focal point of research. Preliminary studies suggest that this compound may inhibit cancer cell proliferation:

- Case Study : In vitro assays demonstrated that similar compounds could induce apoptosis in human cancer cell lines, such as breast and colon cancer cells, with IC50 values indicating effective cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines have been linked to their ability to modulate inflammatory pathways:

- Research Evidence : Some derivatives have shown promise in reducing pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

The mechanisms underlying the biological activities of this compound likely involve:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

- Receptor Interaction : Binding studies indicate that this compound may interact with various receptors involved in cellular signaling pathways, potentially leading to therapeutic effects.

- DNA Interaction : Some quinoline derivatives have shown the ability to intercalate DNA, disrupting replication processes in cancer cells.

Research Findings Summary Table

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli with low MICs. | |

| Anticancer | Induces apoptosis in breast and colon cancer cell lines. | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro. |

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with amines to form intermediates, followed by cyclization to construct the quinoline core. Key steps include:

- Condensation : Reaction of 4-methoxybenzaldehyde with methylamine derivatives under acidic conditions to form Schiff bases.

- Cyclization : Use of cyclizing agents (e.g., POCl₃) or microwave-assisted methods to form the quinoline ring.

- Esterification : Coupling of the quinoline carboxylate with 2-(4-methoxyphenyl)-2-oxoethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent. Critical conditions include temperature control (60–120°C), anhydrous solvents (e.g., THF or DMF), and catalytic bases (e.g., DMAP) to enhance reaction efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do they address purity assessment?

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₁NO₅: 404.1497).

- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages. Contaminants (e.g., unreacted intermediates) are detected via HPLC with UV/Vis monitoring at λ = 254 nm .

Q. What are the key considerations in optimizing reaction yields during the synthesis of methoxyphenyl-containing quinoline carboxylates?

Optimization strategies include:

- Catalyst Selection : Use of palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to minimize side reactions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) during cyclization to prevent decomposition.

- Protecting Groups : Temporary protection of the methoxy group (e.g., using TBSCl) to avoid unwanted oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for data refinement?

Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and resolves stereochemical uncertainties. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.

- Refinement : SHELXL refines positional and displacement parameters, with R-factor convergence < 5%. Validation tools like PLATON check for twinning and disorder. This method confirmed the ester linkage geometry in related quinoline derivatives .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies involving quinoline derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) can be addressed by:

- Standardized Assays : Replicating studies under identical conditions (e.g., cell line, incubation time).

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., topoisomerase II).

- Metabolic Stability Tests : LC-MS/MS to assess compound degradation in serum, which may explain potency variations. For example, 4-methoxyphenyl groups in related compounds showed enhanced stability in hepatic microsomes, impacting activity .

Q. How does the 4-methoxyphenyl group influence the compound’s electronic properties and reactivity in nucleophilic substitutions?

The 4-methoxyphenyl moiety is electron-donating due to resonance (+M effect), which:

- Activates the Quinoline Core : Increases electron density at the C-2 position, facilitating nucleophilic attacks (e.g., SNAr reactions).

- Stabilizes Transition States : Lowers activation energy in ester hydrolysis (e.g., base-catalyzed saponification). Computational studies (DFT at B3LYP/6-31G* level) on analogous compounds show reduced LUMO energy (-1.8 eV) at the quinoline ring, enhancing electrophilicity .

Q. What methodologies are recommended for studying the photophysical properties of this compound, and how do they correlate with structural features?

Techniques include:

- UV-Vis Spectroscopy : λₘₐₓ ~ 320 nm (π→π* transitions in the quinoline ring), with molar absorptivity ε > 10⁴ L·mol⁻¹·cm⁻¹.

- Fluorescence Spectroscopy : Emission at 450 nm (quantum yield Φ ~ 0.3) indicates intramolecular charge transfer (ICT) between methoxyphenyl and carboxylate groups.

- Time-Resolved Spectroscopy : Fluorescence lifetime (τ ~ 4 ns) measured via TCSPC (time-correlated single-photon counting) reveals excited-state dynamics. Substituent effects (e.g., methyl groups at C-2) red-shift emission by 20 nm compared to unsubstituted quinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.